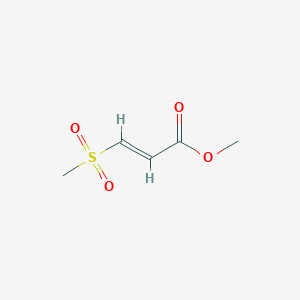

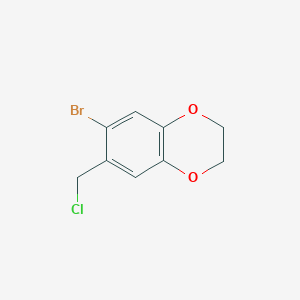

![molecular formula C9H10N4O4 B2598467 2-[Methyl(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol CAS No. 333433-95-7](/img/structure/B2598467.png)

2-[Methyl(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

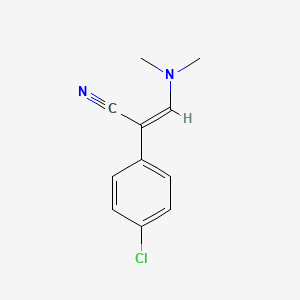

2-[Methyl(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol is a chemical compound known for its fluorescent properties. It is often used as a molecular probe in various scientific research applications due to its ability to emit light upon excitation. This compound is part of the benzoxadiazole family, which is characterized by a benzene ring fused with an oxadiazole ring.

Applications De Recherche Scientifique

2-[Methyl(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol is widely used in scientific research due to its fluorescent properties. Some of its applications include:

Chemistry: Used as a fluorescent probe to study molecular interactions and reaction mechanisms.

Biology: Employed in cellular imaging to track the movement and localization of biomolecules.

Medicine: Utilized in diagnostic assays to detect specific biomolecules or pathogens.

Industry: Applied in the development of fluorescent dyes and markers for various industrial processes.

Mécanisme D'action

Target of Action

Similar compounds have been used as fluorescent probes to monitor glucose uptake in cells . This suggests that the compound may interact with glucose transporters or other components involved in glucose metabolism.

Mode of Action

It’s known that similar compounds are used as fluorescent probes to monitor glucose uptake in cells . This suggests that the compound might interact with its targets and cause changes that can be detected using fluorescence microscopy or flow cytometry.

Biochemical Pathways

Given its potential role in monitoring glucose uptake, it may be involved in the glycolysis pathway or other glucose metabolism pathways .

Result of Action

Similar compounds are used to monitor glucose uptake in cells , suggesting that it may affect cellular glucose levels and metabolism.

Action Environment

It’s known that similar compounds are sensitive to the environment, showing maximum excitation and emission wavelengths at specific conditions .

Analyse Biochimique

Biochemical Properties

The compound 2-[Methyl(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol is known to interact with various enzymes and proteins .

Cellular Effects

In terms of cellular effects, this compound has been observed to influence cell function . It has been suggested that it may impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently lacking .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. It is not clear which enzymes or cofactors it interacts with, or how it affects metabolic flux or metabolite levels .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Methyl(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol typically involves the nitration of a benzoxadiazole precursor followed by a methylation reaction. The general steps are as follows:

Nitration: The benzoxadiazole precursor is nitrated using a mixture of concentrated nitric acid and sulfuric acid. This introduces a nitro group at the desired position on the benzoxadiazole ring.

Methylation: The nitrated benzoxadiazole is then reacted with methylamine under controlled conditions to introduce the methylamino group.

Ethanol Addition: Finally, the compound is reacted with ethanol to form the this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-[Methyl(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol undergoes several types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The methylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium dithionite.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Reduction: The major product of the reduction reaction is 2-[Methyl(4-amino-2,1,3-benzoxadiazol-5-yl)amino]ethanol.

Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-[Methyl(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethanol: Similar in structure but with the nitro group at a different position.

2-[Methyl(4-nitro-2,1,3-benzoxadiazol-4-yl)amino]ethanol: Another positional isomer with different fluorescent properties.

Uniqueness

2-[Methyl(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol is unique due to its specific position of the nitro group, which affects its fluorescent properties and makes it suitable for certain applications where other isomers may not be as effective.

Propriétés

IUPAC Name |

2-[methyl-(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O4/c1-12(4-5-14)7-3-2-6-8(11-17-10-6)9(7)13(15)16/h2-3,14H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYEQSHDWXLQAJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C1=C(C2=NON=C2C=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

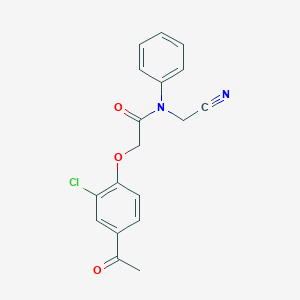

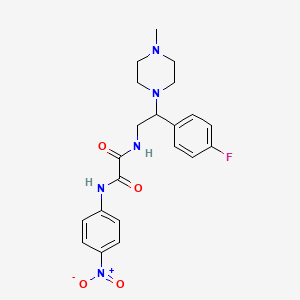

![N-{1-[4-(2-chloroacetyl)phenyl]ethyl}acetamide](/img/structure/B2598385.png)

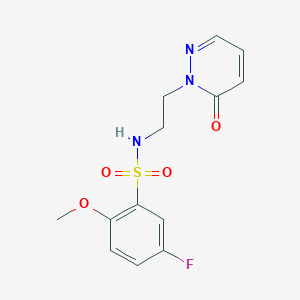

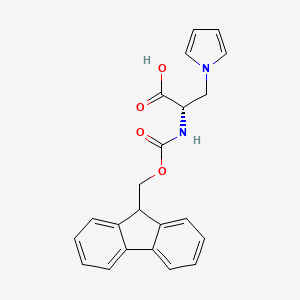

![Tert-butyl N-[4-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]cyclohexyl]carbamate](/img/structure/B2598386.png)

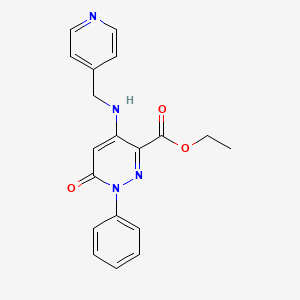

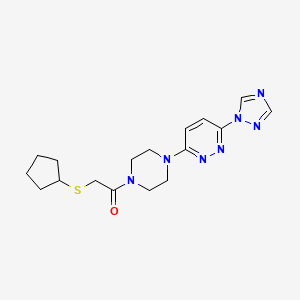

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea](/img/structure/B2598393.png)

![1-[2-(3,4-Dimethyl-phenoxy)-ethyl]-piperazine](/img/structure/B2598403.png)

![5-(2-chlorophenyl)-2-((2-morpholino-2-oxoethyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2598405.png)